An In-depth Technical Guide to 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate
An In-depth Technical Guide to 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide focuses on a specific derivative, 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate (CAS Number: 304476-31-1), a compound of interest for its potential applications in drug discovery and development.[4] This document provides a comprehensive overview of its chemical identity, a proposed synthetic pathway based on established methodologies for analogous structures, and an exploration of its potential biological significance within the broader context of benzothiazole pharmacology. The versatile nature of the benzothiazole scaffold suggests that this compound could be a valuable intermediate or a pharmacologically active agent in its own right.[1][3]
Introduction to the Benzothiazole Scaffold
The 1,3-benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, is a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][3] The structural rigidity and the presence of heteroatoms (nitrogen and sulfur) in the benzothiazole ring system allow for diverse molecular interactions with various biological targets. This inherent versatility has made it a focal point for the design and synthesis of novel therapeutic agents. The subject of this guide, 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, combines this potent heterocyclic system with a tosylate group, a well-known leaving group in organic synthesis, suggesting its utility as a key intermediate for further chemical modifications.
Chemical and Physical Properties
A clear understanding of the fundamental properties of a compound is crucial for its application in research and development. The key identifiers and properties of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 304476-31-1 | [4] |
| Molecular Formula | C15H13NO3S2 | [5][6] |
| Molecular Weight | 319.4 g/mol | [6] |
| Chemical Name | (1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate | [4] |
Predicted physicochemical properties can be found in publicly available databases such as PubChem.[5]
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Hydroxymethyl)benzothiazole
This step involves the condensation of 2-aminothiophenol with glycolic acid, a common method for the formation of 2-substituted benzothiazoles.[7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminothiophenol (1 equivalent) and glycolic acid (1.1 equivalents).
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Solvent and Catalyst: While a solvent may not be strictly necessary, a high-boiling point solvent such as xylene can be used to facilitate the reaction and azeotropically remove water. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, can be added to promote the cyclization.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 130-140 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate
The hydroxyl group of the intermediate is then tosylated using p-toluenesulfonyl chloride.
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Reaction Setup: Dissolve the purified 2-(hydroxymethyl)benzothiazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath (0 °C).
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Base and Reagent Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution. Then, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
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Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring for an additional 2-4 hours or until TLC indicates the consumption of the starting material.
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Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the final product.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons from both the benzothiazole and the tosyl group, a singlet for the methyl group on the tosyl moiety, and a characteristic singlet for the methylene protons adjacent to the benzothiazole ring and the sulfonate ester. Data from similar structures suggest characteristic shifts for these protons.[8][9]
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¹³C NMR: The spectrum should show distinct signals for all the carbon atoms in the molecule, including the carbons of the benzothiazole and tosyl aromatic rings, the methyl carbon, the methylene carbon, and the carbons of the heterocyclic ring.
-
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands would be expected for the C=N and C=C stretching vibrations of the aromatic rings, and strong S=O stretching bands (typically in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹) characteristic of the sulfonate group.[10] Theoretical FT-IR spectra of benzothiazole can provide a reference for the heterocyclic core vibrations.[11]
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12][13]
Potential Applications in Drug Discovery and Development
The benzothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] The title compound, 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate, can be envisioned to have two primary roles in drug discovery: as a key synthetic intermediate and as a potential bioactive molecule itself.
A Versatile Synthetic Intermediate
The tosylate group is an excellent leaving group, making the compound a valuable electrophilic building block for the introduction of the benzothiazol-2-ylmethyl moiety into various molecular scaffolds. This allows for the synthesis of a diverse library of novel benzothiazole derivatives for biological screening.
Caption: Utility as a synthetic intermediate.
This synthetic versatility is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its pharmacological properties.
Potential Biological Activity
While specific biological data for 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is not yet reported, the extensive research on related benzothiazole derivatives allows for informed speculation on its potential therapeutic applications.
-
Anticancer Activity: Many 2-substituted benzothiazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes and disruption of microtubule polymerization.
-
Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common feature in compounds with significant antibacterial and antifungal properties.[8]
-
Enzyme Inhibition: Benzothiazole derivatives have been identified as inhibitors of various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for antidiabetic drugs.[14]
-
Anti-inflammatory and Analgesic Effects: A number of benzothiazole-containing compounds have been reported to possess anti-inflammatory and analgesic properties.[15]
Further research is warranted to explore the specific biological profile of this compound and to determine if it exhibits any of the activities characteristic of the broader benzothiazole class.
Conclusion and Future Directions
1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is a compound with significant potential in the field of medicinal chemistry. Its straightforward, proposed synthesis from readily available starting materials and the presence of a versatile leaving group make it an attractive intermediate for the development of novel benzothiazole-based therapeutic agents. The well-documented and diverse biological activities of the benzothiazole scaffold provide a strong rationale for the investigation of this compound and its derivatives in various disease models. Future research should focus on the experimental validation of the proposed synthetic protocol, thorough characterization of the compound, and a comprehensive evaluation of its biological activity profile to unlock its full potential in drug discovery.
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